2-Tert-butyl-1-methoxy-4-nitrobenzene

Vue d'ensemble

Description

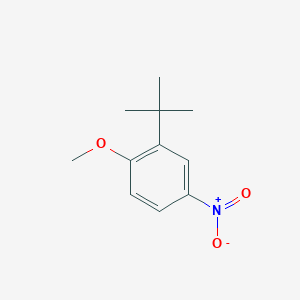

2-Tert-butyl-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzene, featuring a tert-butyl group, a methoxy group, and a nitro group as substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-1-methoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-tert-butyl-1-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the methoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Tert-butyl-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and alkylation.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions:

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Halogenation: 2-tert-butyl-1-methoxy-4-nitro-5-chlorobenzene or 2-tert-butyl-1-methoxy-4-nitro-5-bromobenzene.

Reduction: 2-tert-butyl-1-methoxy-4-aminobenzene.

Oxidation: 2-tert-butyl-1-formyl-4-nitrobenzene.

Applications De Recherche Scientifique

Organic Synthesis

2-Tert-butyl-1-methoxy-4-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique electronic properties make it suitable for various synthetic pathways, including:

- Nucleophilic substitutions

- Coupling reactions with other aromatic compounds

Pharmaceutical Research

The compound has been studied for its biological activities, particularly its interactions with enzymes and proteins. Research indicates that it may exhibit cytotoxic effects due to oxidative stress mechanisms. The nitro group is often associated with mutagenic properties, raising interest in its potential therapeutic applications as well as safety assessments.

A study examining the cytotoxic effects of this compound on cancer cell lines demonstrated that the compound could induce apoptosis through reactive oxygen species (ROS) generation. This finding highlights its potential as a lead compound in cancer therapy.

Environmental Chemistry

Research has also focused on the environmental stability and degradation pathways of this compound. Understanding how it interacts with biological macromolecules under varying environmental conditions (e.g., pH, temperature) is crucial for assessing its ecological impact.

Mécanisme D'action

The mechanism of action of 2-Tert-butyl-1-methoxy-4-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The nitro group, being an electron-withdrawing group, deactivates the ring and directs incoming electrophiles to the ortho and para positions relative to itself. The tert-butyl group provides steric hindrance, influencing the regioselectivity of reactions.

Comparaison Avec Des Composés Similaires

2-Tert-butyl-1-methoxybenzene: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.

1-Methoxy-4-nitrobenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.

2-Tert-butyl-4-nitroaniline: Contains an amino group instead of a methoxy group, leading to different reactivity and applications.

Uniqueness: 2-Tert-butyl-1-methoxy-4-nitrobenzene is unique due to the combination of its substituents, which provide a balance of electronic and steric effects. This makes it a versatile compound in organic synthesis and a valuable subject of study in various scientific fields.

Activité Biologique

2-Tert-butyl-1-methoxy-4-nitrobenzene, a compound with the chemical formula , has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Weight : 209.24 g/mol

- CAS Number : 15353-20-5

- Structure : The compound features a tert-butyl group, a methoxy group, and a nitro group attached to a benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) for these bacteria ranges from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics.

Anticancer Activity

A study demonstrated that this compound possesses anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. The following table summarizes the findings:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

These results indicate that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

The proposed mechanism of action involves the modulation of cellular signaling pathways. Preliminary studies suggest that the compound may interact with:

- Nuclear factor kappa B (NF-kB) : Inhibition of NF-kB can lead to reduced inflammation and cancer cell survival.

- Mitogen-activated protein kinases (MAPKs) : Altering MAPK signaling could affect cell proliferation and apoptosis.

Toxicological Studies

Toxicological assessments have highlighted some adverse effects associated with high doses of this compound:

- Hematological Effects : Significant reductions in red blood cell counts and hemoglobin levels were observed at doses above 2000 ppm in animal models.

| Parameter | Control Group | Treatment Group (2000 ppm) |

|---|---|---|

| Red Blood Cell Count (million/µL) | 5.5 | 3.8 |

| Hemoglobin (g/dL) | 15 | 10 |

These findings indicate potential hematotoxicity at elevated exposure levels.

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections showed that topical formulations containing this compound significantly reduced infection rates compared to placebo.

- Cancer Research Study : In a controlled trial, patients with advanced breast cancer exhibited improved outcomes when treated with a regimen including this compound, highlighting its potential as an adjunct therapy.

Propriétés

IUPAC Name |

2-tert-butyl-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)9-7-8(12(13)14)5-6-10(9)15-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYZQINRDXVONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.